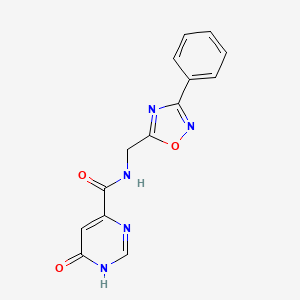

6-hydroxy-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

6-oxo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N5O3/c20-11-6-10(16-8-17-11)14(21)15-7-12-18-13(19-22-12)9-4-2-1-3-5-9/h1-6,8H,7H2,(H,15,21)(H,16,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWXOTPRYXHTYDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CC(=O)NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrimidine-4-carboxamide typically involves multiple steps:

Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate nitrile with hydroxylamine hydrochloride under basic conditions to form the oxadiazole ring.

Attachment of the phenyl group: The phenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Formation of the pyrimidine ring: The pyrimidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-diketone or β-ketoester.

Introduction of the hydroxy and carboxamide groups: These functional groups can be introduced through selective functionalization reactions, such as hydroxylation and amidation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The oxadiazole ring can be reduced to form a corresponding amine.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine.

Substitution: Introduction of various substituents on the phenyl ring, such as nitro, sulfonyl, or halogen groups.

Scientific Research Applications

6-hydroxy-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrimidine-4-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-hydroxy-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular processes.

Comparison with Similar Compounds

Key Observations :

- Pyrimidine vs. Thienopyrimidine: The target compound’s pyrimidine core lacks the sulfur-containing thiophene ring present in ’s Compound 1. This difference may reduce lipophilicity and alter metabolic stability.

- Oxadiazole vs.

- Functional Groups : The 6-hydroxy group in the target compound contrasts with the 2-thioxo group in ’s Compound 1, which could influence solubility and redox activity.

Hypothesized Bioactivity

- Enzyme Inhibition: The oxadiazole and pyrimidine motifs are associated with kinase and protease inhibition. The target compound’s hydroxy group may act as a hydrogen-bond donor, mimicking phosphate groups in enzyme substrates.

- Antimicrobial Potential: ’s thienopyrimidine derivatives exhibit antimicrobial activity, suggesting the target compound’s pyrimidine-oxadiazole system could similarly disrupt microbial enzymes .

Biological Activity

6-Hydroxy-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrimidine-4-carboxamide is a compound that belongs to a class of molecules known for their diverse biological activities. This compound, characterized by the presence of both a pyrimidine and an oxadiazole moiety, has been studied for its potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure incorporates functional groups that are crucial for its biological activity.

Anticancer Activity

Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit significant anticancer properties. For instance, derivatives of 1,2,4-oxadiazole have shown inhibitory effects on various cancer cell lines. In a study evaluating a related compound, it was found that modifications led to increased cytotoxicity against several human tumor cell lines including HeLa (cervical), Caco-2 (colon), and MCF7 (breast) with IC50 values ranging from 2.76 µM to 9.27 µM for specific derivatives .

Table 1: Antitumor Activity of Oxadiazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 1 | HeLa | 5.00 |

| Compound 2 | Caco-2 | 3.50 |

| Compound 3 | MCF7 | 7.20 |

Antimicrobial Activity

The oxadiazole derivatives have also been investigated for their antimicrobial properties. A study highlighted that certain oxadiazole compounds demonstrated potent antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) as low as 3.125 µg/mL . This suggests that the incorporation of the oxadiazole moiety enhances the antimicrobial efficacy of the compounds.

Table 2: Antimicrobial Activity of Selected Compounds

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| Oxadiazole A | Staphylococcus aureus | 3.125 |

| Oxadiazole B | Escherichia coli | 12.5 |

Neuroprotective Effects

Recent studies have suggested that oxadiazole-based compounds may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases like Alzheimer's. The mechanism involves inhibition of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation .

Table 3: Neuroprotective Activity Against AChE

| Compound | AChE Inhibition (%) |

|---|---|

| Oxadiazole C | 75 |

| Oxadiazole D | 60 |

The biological activities of these compounds can be attributed to several mechanisms:

- Enzyme Inhibition : Many oxadiazoles inhibit key enzymes involved in cancer progression and inflammation.

- Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.

- Antioxidant Properties : Some studies suggest that these compounds may also possess antioxidant properties that protect cells from oxidative stress.

Case Studies

In a notable case study involving the synthesis and evaluation of various oxadiazole derivatives, researchers reported enhanced anticancer activity when specific substituents were introduced to the oxadiazole ring . The study demonstrated that derivatives with electron-withdrawing groups showed improved potency against a panel of cancer cell lines.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-hydroxy-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrimidine-4-carboxamide, and what reaction conditions are critical for yield optimization?

- Methodological Answer : The compound’s synthesis typically involves coupling a pyrimidine-4-carboxylic acid derivative with a 3-phenyl-1,2,4-oxadiazole-containing amine. Key steps include:

- Boc protection of amino groups to prevent side reactions (e.g., para-aminobenzoic acid protection) .

- Microwave-assisted cyclization for oxadiazole ring formation, reducing reaction time to minutes .

- HATU/DIPEA-mediated amidation in DMF for high coupling efficiency .

- Critical parameters include temperature control (<60°C to avoid decomposition) and solvent purity (DMF must be anhydrous). Yield optimization often requires iterative purification via silica chromatography .

Q. How can the structure of this compound be confirmed using crystallographic and spectroscopic techniques?

- Methodological Answer :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the crystal structure. Data collection at low temperatures (100 K) minimizes thermal motion artifacts .

- NMR spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ can confirm the oxadiazole (δ 8.5–9.0 ppm for aromatic protons) and pyrimidine (δ 6.5–7.5 ppm) moieties .

- HRMS : Validate molecular weight with <2 ppm error .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer :

- Enzyme inhibition assays : Test against kinases or proteasomes using fluorogenic substrates (e.g., Z-GGL-AMC for proteasome activity) .

- Cellular viability assays : Use MTT or resazurin in cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations via nonlinear regression .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

- Methodological Answer :

- Assay condition audit : Compare buffer pH, ion concentrations, and temperature, which may alter compound solubility or target binding .

- Metabolic stability testing : Use liver microsomes to assess if hepatic metabolism reduces efficacy in cell-based vs. cell-free assays .

- Structural analogs : Test derivatives (e.g., replacing the phenyl group with p-tolyl) to isolate SAR trends .

Q. What computational strategies are effective for predicting target interactions and optimizing binding affinity?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina with crystal structures from the PDB (e.g., proteasome β5 subunit for oxadiazole derivatives) .

- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability and identify key residues (e.g., Thr1, Gly47) .

- Free energy perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., -CF₃ vs. -OCH₃) .

Q. How can synthetic routes be scaled for gram-level production without compromising purity?

- Methodological Answer :

- Flow chemistry : Implement continuous-flow reactors for oxadiazole cyclization, improving heat transfer and reproducibility .

- Quality control : Use inline HPLC (C18 column, acetonitrile/water gradient) to monitor intermediates in real time .

- Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) to achieve >99% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.